3-(Acetylthio)-1-propyltrimethoxysilane
Description
3-(Acetylthio)-1-propyltrimethoxysilane is an organosilane compound featuring a trimethoxysilyl group, a propyl chain, and an acetylthio (-SAc) functional group. The acetylthio group provides a protected thiol moiety, which can be deacetylated under specific conditions to yield reactive thiols. This compound is primarily utilized in materials science for surface modification, adhesion promotion, and controlled-release applications due to its dual reactivity (silane hydrolysis and thiol participation) .
Properties
CAS No. |
64456-54-8 |
|---|---|
Molecular Formula |
C8H18O4SSi |
Molecular Weight |
238.38 g/mol |
IUPAC Name |
S-(3-trimethoxysilylpropyl) ethanethioate |
InChI |
InChI=1S/C8H18O4SSi/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 |
InChI Key |
MOPINAXCCFNGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations in Propyltrimethoxysilane Derivatives
The propyltrimethoxysilane backbone is versatile, with functional groups dictating reactivity and applications. Key derivatives include:
| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 3-(Acetylthio)-1-propyltrimethoxysilane | Acetylthio (-SAc) | C₈H₁₈O₃SSi | 222.37* | N/A† | Controlled thiol release, adhesives |
| 3-Mercaptopropyltrimethoxysilane | Thiol (-SH) | C₆H₁₆O₃SSi | 196.34 | 4420-74-0 | Rubber vulcanization, metal adhesion |
| (3-Aminopropyl)trimethoxysilane | Amine (-NH₂) | C₆H₁₇NO₃Si | 179.29 | 13822-56-5 | Polymer composites, surface functionalization |
| 3-Methacryloxypropyltrimethoxysilane | Methacrylate | C₁₀H₂₀O₅Si | 248.35 | 2530-85-0 | Dental materials, UV-curable coatings |
| 3-Glycidoxypropyltrimethoxysilane | Epoxy | C₉H₂₀O₅Si | 236.34 | 2530-83-8 | Epoxy adhesives, corrosion inhibition |
Sources: .
Reactivity and Stability
- Acetylthio vs. Thiol : The acetylthio group in this compound offers stability against premature oxidation compared to the free thiol in 3-Mercaptopropyltrimethoxysilane. However, it requires basic or nucleophilic conditions to deprotect the thiol, whereas the mercapto derivative is immediately reactive but prone to disulfide formation .
- Amine vs. Acetylthio: The amine group in (3-Aminopropyl)trimethoxysilane enables hydrogen bonding and covalent coupling with carbonyl groups, making it ideal for bioconjugation. In contrast, the acetylthio group focuses on thiol-ene or thiol-metal interactions .
- Methacrylate vs. Acetylthio : Methacrylate-functionalized silanes undergo radical polymerization, enabling crosslinking in coatings. The acetylthio variant lacks this capability but provides orthogonal reactivity for sequential functionalization .
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